Cas no 86-53-3 (1-Cyanonaphthalene)

1-Cyanonaphthalene (CAS 86-53-3) is a naphthalene derivative featuring a cyano functional group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyes. Its high reactivity and stability under various conditions make it suitable for applications in cross-coupling reactions and as a precursor for heterocyclic compounds.
1-Cyanonaphthalene structure
1-Cyanonaphthalene structure
商品名:1-Cyanonaphthalene
CAS番号:86-53-3
MF:C11H7N
メガワット:153.179982423782
MDL:MFCD00003866
CID:34381
PubChem ID:24893146

1-Cyanonaphthalene 化学的及び物理的性質

名前と識別子

    • 1-Naphthonitrile
    • NCN
    • Naphthalene-1-carbonitrile
    • Naphthonitrile
    • 1-NAPHTHYLCYANIDE
    • 1-Naphthylnitrile
    • 1-Naphtyl cyanide
    • 1-Napthonitrile
    • 1-Cyanonaphthalene
    • 1-NAPHTHALENECARBONITRILE
    • Naphthalenecarbonitrile
    • alpha-Naphthonitrile
    • 1-Naphthalenenitrile
    • alpha-Naphthylnitrile
    • alpha-Cyanonaphthalene
    • .alpha.-Naphthonitrile
    • 2AS1LZ61HD
    • 1-cyanonaphtalene
    • NSC60230
    • 1-cyano-naphthalene
    • PubChem9368
    • .alpha.-Naphthylnitrile
    • 1-naphthonitril
    • InChI=1/C11H7N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7
    • NSC 60230
    • 25551-35-3
    • Z57899733
    • STL353606
    • AS-44285
    • AC-5793
    • EN300-64899
    • .alpha.-Cyanonaphthalene
    • 1-Cyanonaphthalene, 98%
    • SCHEMBL59702
    • EINECS 201-679-8
    • AI3-07035
    • AKOS005350959
    • LS-95486
    • EINECS 247-101-8
    • C11H7N
    • FT-0607666
    • 86-53-3
    • C11-H7-N
    • 1-naphthonitrile pound 2-Naphthonitrile pound(c)
    • Q27254486
    • UNII-2AS1LZ61HD
    • MFCD00003866
    • AMY25112
    • DTXSID4058940
    • W-104063
    • BB 0240262
    • NSC-60230
    • N0038
    • 1-Naphthonitrile (6CI, 8CI)
    • 1-Naphthyl cyanide
    • α-Cyanonaphthalene
    • α-Naphthonitrile
    • α-Naphthyl cyanide
    • 1-Naphthonitrile;Naphthalene-1-carbonitrile
    • NS00010842
    • DB-038196
    • A10452
    • MDL: MFCD00003866
    • インチ: 1S/C11H7N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H
    • InChIKey: YJMNOKOLADGBKA-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C2C(=CC=CC=2)C=CC=1
    • BRN: 971255

計算された属性

  • せいみつぶんしりょう: 153.05800
  • どういたいしつりょう: 153.057849
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.8
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 無色針状結晶
  • 密度みつど: 1.1113
  • ゆうかいてん: 36-38 °C (lit.)
  • ふってん: 299°C(lit.)
  • フラッシュポイント: 92°C/0.2mm
  • 屈折率: 1.6298
  • PSA: 23.79000
  • LogP: 2.71148
  • ようかいせい: エーテルと石油アルコールに溶け、水に溶けない

1-Cyanonaphthalene セキュリティ情報

  • 記号: GHS07
  • ヒント:あぶない
  • シグナルワード:Warning
  • 危害声明: H302,H312,H315,H319,H332,H335
  • 警告文: P261,P280,P305+P351+P338
  • 危険物輸送番号:UN 3439 6.1/PG 1
  • WGKドイツ:3
  • 危険カテゴリコード: 20/21/22-36/37/38
  • セキュリティの説明: S26-S37/39-S23-S36/37
  • RTECS番号:QL5976300
  • 危険物標識: Xn
  • リスク用語:R20/21
  • ちょぞうじょうけん:倉庫の通風と低温乾燥、食品/酸化剤/酸の単独貯蔵と輸送がある
  • セキュリティ用語:6.1
  • TSCA:Yes
  • 包装グループ:III
  • 包装等級:III
  • 危険レベル:6.1

1-Cyanonaphthalene 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1-Cyanonaphthalene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L14498-25g
Naphthalene-1-carbonitrile, 95%
86-53-3 95%
25g
¥1596.00 2023-02-25
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R096849-1g
1-Cyanonaphthalene
86-53-3 99%
1g
¥37 2024-05-21
Enamine
EN300-64899-50.0g
naphthalene-1-carbonitrile
86-53-3 95%
50.0g
$155.0 2023-02-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N46220-5g
1-Cyanonaphthalene
86-53-3
5g
¥88.0 2021-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N814588-1g
1-Naphthonitrile
86-53-3 95%
1g
¥42.00 2022-09-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
C92804-25G
1-Cyanonaphthalene
86-53-3
25g
¥1104.8 2023-11-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015219-25g
1-Cyanonaphthalene
86-53-3 95%
25g
¥219 2024-05-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N814588-100g
1-Naphthonitrile
86-53-3 95%
100g
¥998.00 2022-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
GR759-5g
1-Cyanonaphthalene
86-53-3 95.0%(GC)
5g
¥197.0 2022-06-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N814588-25g
1-Naphthonitrile
86-53-3 95%
25g
¥342.00 2022-09-01

1-Cyanonaphthalene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium
リファレンス
Alumina assisted aryl cyanation
Dalton, James R.; et al, Journal of Organic Chemistry, 1979, 44(24), 4443-4

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1.5 h, -78 °C
1.2 Reagents: Iodine ,  Ammonia Solvents: Water ;  0 °C; 2 h, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  rt
リファレンス
Direct transformation of N,N-disubstituted amides and isopropyl esters to nitriles
Suzuki, Yusuke; et al, Tetrahedron, 2011, 67(21), 3809-3814

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Sulfuryl chloride fluoride Solvents: Dichloromethane
リファレンス
The Beckmann reactions: rearrangements, elimination-additions, fragmentations, and rearrangement-cyclizations
Gawley, Robert E., Organic Reactions (Hoboken, 1988, 35,

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Rhenium hydroxide oxide (Re(OH)O3), (T-4)- Solvents: Toluene ,  Water ;  1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  10 h, rt
リファレンス
Rhenium(VII) oxo complexes as extremely active catalysts in the dehydration of primary amides and aldoximes to nitriles
Ishihara, Kazuaki; et al, Angewandte Chemie, 2002, 41(16), 2983-2986

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Triphenylbismuth dichloride Solvents: Dichloromethane ;  15 min, rt
リファレンス
Triphenylbismuth Dichloride-Mediated Conversion of Thioamides to Nitriles
Gopi, Elumalai; et al, European Journal of Organic Chemistry, 2019, 2019(25), 4043-4045

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride Solvents: N-Methyl-2-pyrrolidone
リファレンス
One-pot synthesis of nitriles from aldehydes under microwave irradiation: influence of the medium and mode of microwave irradiation on product formation
Chakraborti, Asit K.; et al, Tetrahedron, 1999, 55(46), 13265-13268

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide Catalysts: Zinc triflate Solvents: Toluene ;  24 h, 70 °C
リファレンス
An Efficient Zinc-Catalyzed Dehydration of Primary Amides to Nitriles
Enthaler, Stephan; et al, Chemistry - An Asian Journal, 2012, 7(1), 169-175

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  reflux
リファレンス
Design and synthesis of low molecular weight compounds with complement inhibition activity
Master, Hoshang E.; et al, Bioorganic & Medicinal Chemistry, 2005, 13(16), 4891-4899

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  1,1′-(9,10-Dihydro-9,10[1′,2′]-benzenoanthracene-1,8-diyl)bis[1,1-bis(1-methylet… Solvents: Dimethylformamide ;  5 - 10 min, rt
1.2 24 h, 90 °C
リファレンス
Novel Trans-Spanned Palladium Complexes as Efficient Catalysts in Mild and Amine-Free Cyanation of Aryl Bromides under Air
Grossman, Olga; et al, Organic Letters, 2006, 8(6), 1189-1191

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 4-(Dimethylamino)pyridine ,  Cuprous iodide ,  9-Azabicyclo[3.3.1]non-9-yloxy ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Acetonitrile ;  15 h, rt
リファレンス
Cu/Nitroxyl-Catalyzed Aerobic Oxidation of Primary Amines into Nitriles at Room Temperature
Kim, Jinho; et al, ACS Catalysis, 2013, 3(7), 1652-1656

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Trisodium phosphate Catalysts: Palladium ,  2H-Azepin-2-one, 1-ethenylhexahydro-, polymer with 1-ethenyl-1H-imidazole Solvents: Dimethylformamide ;  rt; 11 h, 120 °C
リファレンス
Palladium nanoparticles stabilized by a copolymer of N-vinylimidazole with N-vinylcaprolactam as efficient recyclable catalyst of aromatic cyanation
Beletskaya, I. P.; et al, Russian Journal of Organic Chemistry, 2010, 46(2), 157-161

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide Catalysts: Uranyl nitrate hexahydrate Solvents: 1,2-Dimethoxyethane ;  24 h, 100 °C
リファレンス
Straightforward Uranium-Catalyzed Dehydration of Primary Amides to Nitriles
Enthaler, Stephan, Chemistry - A European Journal, 2011, 17(34), 9316-9319

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Palladium diacetate ,  1-(Diphenylphosphino)-1′-[[[(phenylamino)carbonyl]amino]methyl]ferrocene Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  24 h, 100 °C
リファレンス
Phosphinoferrocene Ureas: Synthesis, Structural Characterization, and Catalytic Use in Palladium-Catalyzed Cyanation of Aryl Bromides
Skoch, Karel; et al, Organometallics, 2015, 34(10), 1942-1956

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  -30 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Ammonium hydroxide ,  Iodine Solvents: Tetrahydrofuran ;  12 h, rt
リファレンス
Synthesis, Anticancer and Antimicrobial Screening of New Naphthalenyl-Thiazole and Quinolinyl-Thiazole
Walunj, Yogesh; et al, Polycyclic Aromatic Compounds, 2022, 42(10), 6891-6907

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Cuprous iodide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
リファレンス
Cooperative Catalyst Effects in Palladium-Mediated Cyanation Reactions of Aryl Halides and Triflates
Anderson, Benjamin A.; et al, Journal of Organic Chemistry, 1998, 63(23), 8224-8228

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Tributyltin chloride ,  Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Acetonitrile ,  Hexane ,  Heptane ;  0.5 h, rt; 17 h, 80 °C
リファレンス
Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Organotin Compounds
Yang, Chunhua; et al, Organic Letters, 2004, 6(17), 2837-2840

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Cupric nitrate ,  Oxygen ,  Ammonium iodide Solvents: Dimethylformamide ;  18 h, 130 °C
リファレンス
Copper-Mediated Sequential Cyanation of Aryl C-B and Arene C-H Bonds Using Ammonium Iodide and DMF
Kim, Jinho; et al, Journal of the American Chemical Society, 2012, 134(5), 2528-2531

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: 2506117-64-0 Solvents: Dimethylformamide ;  24 - 36 h, 100 °C
リファレンス
Acceptorless dehydrogenation of amines to nitriles catalyzed by N-heterocyclic carbene-nitrogen-phosphine chelated bimetallic ruthenium (II) complex
Nie, Xufeng ; et al, Journal of Catalysis, 2020, 391, 378-385

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: 1,1′-(1,2-Ethanediyl)bis[1,1-dimethylsilane] Catalysts: Ruthenium, [μ3-[(1,2,2a,8a,8b-η:3,4-η:5,5a,6-η)-acenaphthylene]]-μ-carbonylhexac… Solvents: 1,2-Dimethoxyethane ;  20 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Diethyl ether ,  Water ;  30 min, rt
リファレンス
Hydrosilanes are not always reducing agents for carbonyl compounds but can also induce dehydration: a ruthenium-catalyzed conversion of primary amides to nitriles
Hanada, Shiori; et al, European Journal of Organic Chemistry, 2008, (24), 4097-4100

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Perrhenic acid Solvents: Toluene ,  Water ;  1 h, reflux
リファレンス
Perrhenic acid-catalyzed dehydration from primary amides, aldoximes, N-monoacylureas, and α-substituted ketoximes to nitrile compounds
Furuya, Yoshiro; et al, Bulletin of the Chemical Society of Japan, 2007, 80(2), 400-406

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Phenylsilane ,  Zinc ,  Potassium fluoride Catalysts: Bis(acetylacetonato)nickel ,  Triphos Solvents: N-Methyl-2-pyrrolidone ;  20 h, 1 atm, 120 °C
リファレンス
Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos-Ni(I) species
Dong, Yanan; et al, Nature Communications, 2020, 11(1),

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Ammonium carbonate ,  Oxygen Catalysts: Carbon Solvents: Dimethyl sulfoxide ;  8 h, 120 °C
リファレンス
Highly dispersed Co species in N-doped carbon enhanced the aldehydes ammoxidation reaction activity
Pan, Liuming; et al, Molecular Catalysis, 2022, 518,

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: N-Methyl-2-pyrrolidone ;  16 h, 140 °C
リファレンス
Cyanation of aryl chlorides with potassium hexacyanoferrate(II) catalyzed by cyclopalladated ferrocenylimine tricyclohexylphosphine complexes
Cheng, Yi-nan; et al, Synlett, 2007, (4), 543-546

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Dimethyl sulfoxide ;  30 - 60 min, rt
1.2 Reagents: Sulfonyl fluoride ;  12 h, rt
リファレンス
Cascade Process for Direct Transformation of Aldehydes (RCHO) to Nitriles (RCN) Using Inorganic Reagents NH2OH/Na2CO3/SO2F2 in DMSO
Fang, Wan-Yin; et al, Journal of Organic Chemistry, 2019, 84(9), 5803-5812

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ;  rt; 15 - 30 min, rt
2.1 Solvents: Tetrahydrofuran ;  45 min, 0 °C; 1.5 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
A Convenient Synthesis of Benzonitriles via Electrophilic Cyanation with N-Cyanobenzimidazole
Anbarasan, Pazhamalai; et al, Chemistry - A European Journal, 2010, 16(16), 4725-4728

ごうせいかいろ 26

はんのうじょうけん
1.1 Catalysts: N,N′-Dimethylethylenediamine ,  Potassium iodide ,  Cuprous iodide Solvents: Toluene ;  24 h, 130 °C; 130 °C → rt
1.2 Reagents: Ammonia Solvents: Water
1.3 Solvents: Ethyl acetate
リファレンス
Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides
Zanon, Jacopo; et al, Journal of the American Chemical Society, 2003, 125(10), 2890-2891

ごうせいかいろ 27

はんのうじょうけん
リファレンス
Sodium cyanide
Wilson, Timothy E.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Cuprous iodide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
リファレンス
Cooperative Catalyst Effects in Palladium-Mediated Cyanation Reactions of Aryl Halides and Triflates
Anderson, Benjamin A.; et al, Journal of Organic Chemistry, 1998, 63(23), 8224-8228

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Benzeneseleninic acid Solvents: Acetonitrile ;  4 h, 65 °C
リファレンス
Dehydration of Aldoximes Using PhSe(O)OH as the Pre-Catalyst in Air
Zhang, Xu; et al, Organic Letters, 2015, 17(23), 5840-5842

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Gold (carbon nanotube-supported) Solvents: Tetrahydrofuran ;  3 h, rt
リファレンス
Catalytic Dehydrosulfurization of Thioamides to Nitriles by Gold Nanoparticles Supported on Carbon Nanotubes
Gopi, Elumalai ; et al, ChemCatChem, 2019, 11(23), 5758-5761

ごうせいかいろ 31

はんのうじょうけん
1.1 Reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide Catalysts: Indium triflate Solvents: Toluene ;  rt; 3 h, reflux
リファレンス
Dehydrosulfurization of aromatic thioamides to nitriles using indium [III] triflate
Mineno, Tomoko; et al, International Journal of Organic Chemistry, 2014, 4(3), 169-173

ごうせいかいろ 32

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Di-μ-chlorobis[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC]dipalladium ;  rt
1.2 Solvents: Dimethylacetamide ;  3 h, 120 °C; 120 °C → rt
リファレンス
Palladium-catalyzed cyanation of aryl bromides with potassium hexacyanoferrate (II)
Cheng, Yi-nan; et al, Letters in Organic Chemistry, 2007, 4(5), 352-356

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: tert-Butyl hypochlorite Catalysts: Tempo Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Iodine ,  Ammonia Solvents: Water ;  3 h, rt
リファレンス
Simple one-pot conversion of alcohols into nitriles
Shimojo, Hiroyuki; et al, Synthesis, 2013, 45(15), 2155-2164

ごうせいかいろ 34

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 2H-1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide Solvents: tert-Butanol ,  Water ;  5 h, 65 °C
リファレンス
The reactions of 2-(bromoseleno)benzenesulfonyl chloride with primary amines toward 2,2'-diselenobis(benzenesulfonamides) and 1,3,2-benzothiaselenazole 1,1-dioxides: New oxygen-transfer agents, antimicrobials and virucides
Potaczek, P.; et al, Polish Journal of Chemistry, 2004, 78(5), 687-697

ごうせいかいろ 35

はんのうじょうけん
1.1 Reagents: Oxygen ,  Potassium fluoride Catalysts: Cupric nitrate ;  rt
1.2 Reagents: Ammonium iodide Solvents: Dimethylformamide ;  25 h, 140 °C; 140 °C → rt
1.3 Reagents: Ammonia Solvents: Ethyl acetate ,  Water ;  rt
リファレンス
Copper-Mediated Transformation of Organosilanes to Nitriles with DMF and Ammonium Iodide
Wang, Zhen; et al, Organic Letters, 2013, 15(8), 1990-1993

1-Cyanonaphthalene Raw materials

1-Cyanonaphthalene Preparation Products

1-Cyanonaphthalene 関連文献

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Nanjing Jubai Biopharm
Shanghai Jinhuan Chemical CO., LTD.
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中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.